Bafilomycin D is obtained from the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium. This organism is known for producing a variety of bioactive compounds, including antibiotics and immunosuppressants. The extraction process typically involves culturing the bacteria under specific conditions to maximize yield, followed by purification techniques such as chromatography.
Bafilomycin D falls under the category of:
The synthesis of Bafilomycin D can be achieved through both natural extraction and synthetic methods. The natural extraction involves fermentation processes, while synthetic approaches may utilize various organic synthesis techniques.
Bafilomycin D possesses a complex macrolide structure characterized by a large lactone ring with multiple hydroxyl groups. The molecular formula is , and it has a molecular weight of approximately 479.63 g/mol.
Bafilomycin D participates in several chemical reactions, primarily related to its mechanism of action as an inhibitor of V-ATPase.
Bafilomycin D exerts its biological effects primarily through the inhibition of V-ATPase. This enzyme is responsible for pumping protons into intracellular organelles, thereby regulating pH levels and facilitating various cellular processes.
Bafilomycin D is utilized in various scientific research applications, including:
Bafilomycin D was first isolated in 1985 from Streptomyces griseus strain TÜ 2599 (DSM 2610), identified during systematic screens for novel macrolide antibiotics with bioactivity against fungi and tumors. Its discovery paralleled that of bafilomycins A–C, but it distinguished itself through structural variations in the polyketide side chain [2] [6]. In 2010, re-isolation occurred from the endophytic actinomycete Streptomyces sp. YIM56209 found in the stem of the medicinal plant Drymaria cordata, confirming its broad distribution among Streptomyces species. This strain produced bafilomycin D alongside nine known congeners and two new derivatives (9-hydroxy- and 29-hydroxybafilomycin D), highlighting the metabolic diversity of bafilomycin-producing strains [1].
Bafilomycin D belongs to the 16-membered macrolide antibiotics, characterized by a polyketide-derived macrolactone ring with conjugated polyene motifs. It shares the core structural scaffold with all bafilomycins: a hemiketal ring fused to the macrolactone, multiple hydroxyl groups, and a C1 carbonyl (Figure 1). This class exhibits broad bioactivity profiles, including antifungal, antitumor, and immunosuppressive effects, primarily mediated through vacuolar ATPase (V-ATPase) inhibition [2] [5].
Feature | Bafilomycin D | Bafilomycin A1 |
---|---|---|
Macrolactone Ring Size | 16-membered | 16-membered |
Characteristic Motifs | Fumarate-free side chain | Fumarate moiety at C21 |
Key Functional Groups | C21-OH, C1-carbonyl | C21-O-fumaryl, C1-carbonyl |
Bioactivity Profile | Antifungal, Cytotoxic | V-ATPase inhibition, Autophagy blockade |
Bafilomycin D occupies a structurally intermediate position in the bafilomycin family. It lacks the fumarate ester at C21 (characteristic of bafilomycins B1, C1) and the C21 methoxy group of bafilomycin K [8]. Its molecular formula (C₃₅H₅₆O₈) differentiates it from:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8